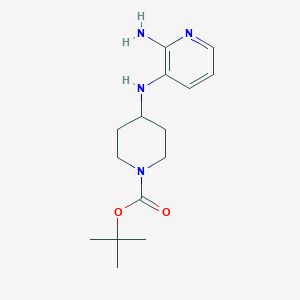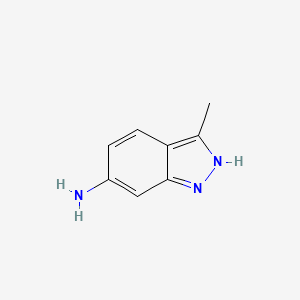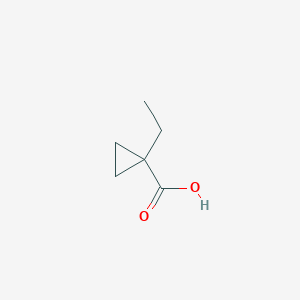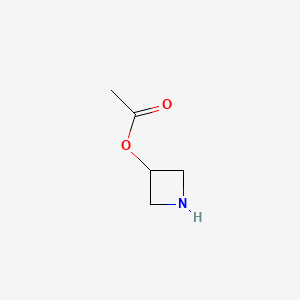
2-Amino-1-(3-bromophenyl)ethanol
Descripción general
Descripción
“2-Amino-1-(3-bromophenyl)ethanol” is a chemical compound with the molecular formula C8H10BrNO. It has a molecular weight of 216.08 . This compound is a derivative of phenethyl alcohol .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(3-bromophenyl)ethanol” is 1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“2-Amino-1-(3-bromophenyl)ethanol” is a compound with a molecular weight of 216.08 .
Aplicaciones Científicas De Investigación
Use in the Synthesis of New 2-Amino-1,3,4-Oxadiazole Derivatives
Specific Scientific Field
This falls under the field of Organic Chemistry and Medicinal Chemistry.
Summary of the Application
“2-Amino-1-(3-bromophenyl)ethanol” is used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives . These derivatives have been evaluated for their anti-Salmonella typhi activity .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by basification of the product with potassium hydroxide to give 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .
Results or Outcomes
The synthesized compounds were screened for their antibacterial activity against Salmonella typhi . Some of the compounds showed significant activity .
Use in Biocatalytic Asymmetric Ring-Opening of meso-Epoxides
Specific Scientific Field
This falls under the field of Green Chemistry and Biocatalysis.
Summary of the Application
“2-Amino-1-(3-bromophenyl)ethanol” is used in the biocatalytic asymmetric ring-opening of meso-epoxides to produce enantiopure cyclic trans-β-amino alcohols .
Methods of Application or Experimental Procedures
The process involves the use of an amine transaminase in the presence of E. coli strains . The reaction is carried out under controlled conditions of pH and temperature .
Results or Outcomes
The process results in the production of cyclic (1R,2R)-trans-β-amino alcohols . The exact yield and enantiomeric excess can vary depending on the specific conditions and substrates used .
Use in the Synthesis of Chiral 2-Aminocyclohexanol
Summary of the Application
“2-Amino-1-(3-bromophenyl)ethanol” is used in the synthesis of chiral 2-aminocyclohexanol . This compound is a key intermediate in the synthesis of various pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves the use of an amine transaminase in the presence of E. coli strains . The reaction is carried out under controlled conditions of pH and temperature .
Results or Outcomes
The process results in the production of chiral 2-aminocyclohexanol . The exact yield and enantiomeric excess can vary depending on the specific conditions and substrates used .
Safety And Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .
Propiedades
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZOLCWDXTLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621623 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-bromophenyl)ethanol | |
CAS RN |
41147-81-3 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)

